Dibutyltin-bis(isooctylthioglycolate)
Overview
Description
Dibutyltin-bis(isooctylthioglycolate) is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.582 g/mol . This compound is known for its applications in various industrial processes, particularly as a stabilizer and catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltin-bis(isooctylthioglycolate) is typically synthesized through the reaction of dibutyltin oxide with isooctylthioglycolate under controlled conditions. The reaction involves heating the reactants in the presence of a suitable solvent, such as toluene, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of dibutyltin-bis(isooctylthioglycolate) involves the use of large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure the complete conversion of the starting materials to the final product. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Dibutyltin-bis(isooctylthioglycolate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tin species.
Substitution: The compound can participate in substitution reactions where the isooctylthioglycolate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in the reactions of dibutyltin-bis(isooctylthioglycolate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of dibutyltin-bis(isooctylthioglycolate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .
Scientific Research Applications
Dibutyltin-bis(isooctylthioglycolate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dibutyltin-bis(isooctylthioglycolate) involves its interaction with various molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the reactants, thereby accelerating the reaction rate. In biological systems, it may interact with cellular components and enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dibutyltin-bis(isooctylthioglycolate) include:
- Dibutyltin dilaurate
- Dibutyltin maleate
- Dibutyltin methyl maleate
Uniqueness
Dibutyltin-bis(isooctylthioglycolate) is unique due to its specific structure and the presence of isooctylthioglycolate ligands, which impart distinct chemical and physical properties. This uniqueness makes it particularly effective as a stabilizer and catalyst in various industrial applications .
Properties
IUPAC Name |
6-methylheptyl 2-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRJHMMOKDEDZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O4S2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881223 | |
Record name | 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
639.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25168-24-5, 6512-94-3 | |
Record name | Dibutyltin diisooctylthioglycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2'-[(dibutylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisooctyl 2,2'-[(dibutylstannylene)bis(thio)]diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBUTYLTIN-BIS(ISOOCTYLTHIOGLYCOLATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28N051P3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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